molecular formula C7H6F4N2 B008856 (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine CAS No. 105224-02-0

(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine

Cat. No. B008856
M. Wt: 194.13 g/mol
InChI Key: MZVWTLIAAUXYAQ-UHFFFAOYSA-N
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Description

“(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It participates as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide .


Molecular Structure Analysis

The molecular formula of “(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine” is C7H8ClF3N2 . The structure includes a phenyl ring substituted with a fluoro group and a trifluoromethyl group, along with a hydrazine group .


Chemical Reactions Analysis

“(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine” is known to participate in the one-step reduction and functionalization of graphene oxide . More specific reactions involving this compound are not detailed in the search results.


Physical And Chemical Properties Analysis

“(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine” appears as white to cream or yellow flakes and/or powder . Its molecular weight is 212.600, and it has a density of 1.258g/cm3 . The melting point is reported to be 200°C .

Safety And Hazards

“(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine” can cause skin irritation and serious eye irritation . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

[4-fluoro-3-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4N2/c8-6-2-1-4(13-12)3-5(6)7(9,10)11/h1-3,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVWTLIAAUXYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379232
Record name [4-Fluoro-3-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine

CAS RN

105224-02-0
Record name [4-Fluoro-3-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure described in step-1 of Intermediate-61 by using 4-fluoro-3-(trifluoromethyl)aniline (3.0 g, 0.016 mmol), NaNO2 (1.73 g, 0.025 mmol), SnCl2.2H2O (9.39 g, 0.041 mmol) and conc. HCl (100 mL) to afford 2.0 g of the desired product.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.73 g
Type
reactant
Reaction Step Two
Quantity
9.39 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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